Phebalosin

Description

Historical Context of Phebalosin (B15786) Discovery and Isolation Research

This compound is a coumarin (B35378) derivative that has been isolated from several plant sources. Early research into natural products led to the identification of coumarins in various plant species. This compound, specifically, has been reported in plants such as Polygala paniculata and Murraya integerrimum, among others nih.gov. The isolation of this compound often involves extraction from plant tissues, such as leaves or whole plants, using various solvents like hexane (B92381), ethyl acetate (B1210297), and methanol (B129727) hilarispublisher.comresearchgate.net. Techniques such as column chromatography, including silica (B1680970) gel and Sephadex LH-20, have been employed for the purification of this compound from crude extracts chemfaces.comtandfonline.comscispace.com. High-Speed Counter-Current Chromatography (HSCCC) has also been highlighted as a method for purifying this compound, offering high recovery rates and scalability .

Academic Significance of this compound as a Natural Product

As a natural product, this compound holds academic significance due to its occurrence in various plant families, particularly Rutaceae and Polygalaceae nih.govmedchemexpress.com. The study of natural products like this compound contributes to the understanding of plant biochemistry and the diversity of secondary metabolites produced by plants researchgate.net. Research into this compound and other natural coumarins can lead to the discovery of compounds with interesting chemical properties and potential applications researchgate.netjapsonline.com. The academic interest in this compound is also driven by its structural features, which place it within the larger class of coumarins, a group of compounds known for their diverse structures and biological activities researchgate.netjapsonline.com.

Classification and Structural Framework within Coumarin Chemistry

This compound is classified as a coumarin, which belongs to the benzopyrone family of compounds japsonline.comebi.ac.uk. Coumarins are characterized by a core structure consisting of a benzene (B151609) ring fused to a pyrone ring japsonline.comebi.ac.uk. Specifically, coumarins are considered benzo-alpha-pyrones japsonline.com. The parent compound of this class is coumarin itself, also known as 2H-chromen-2-one ebi.ac.ukwikipedia.org.

Coumarins can be broadly categorized into several sub-types, including simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins researchgate.netjapsonline.com. This compound is often categorized under simple coumarins or as a coumarin derivative with specific substitutions medchemexpress.comresearchgate.netnaturalproducts.net.

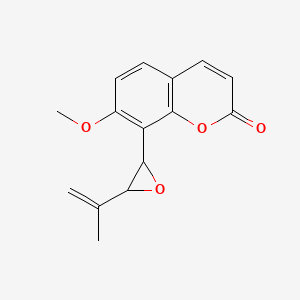

The molecular formula of this compound is C₁₅H₁₄O₄, and its molecular weight is 258.27 g/mol nih.govcas.org. Its structure features a coumarin nucleus with a methoxy (B1213986) group at the 7-position and an epoxy-isopropenyl group at the 8-position nih.gov. The IUPAC name is 7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one nih.gov. The presence of the epoxide ring and the isopropenyl group attached to the coumarin core contributes to its specific structural identity within the coumarin family nih.gov.

Data on the physical and chemical properties of this compound include a melting point reported around 121-123°C or 128.66°C hilarispublisher.com. It is noted for being unstable in aqueous solutions medchemexpress.comresearchgate.net.

Interactive Data Table: Key Information about this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₄ | nih.govcas.org |

| Molecular Weight | 258.27 g/mol | nih.govcas.org |

| CAS Number | 6545-99-9 | nih.govcas.org |

| PubChem CID | 188300 | nih.govwikidata.org |

| IUPAC Name | 7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one | nih.gov |

| Melting Point | ~121-123°C or 128.66°C | hilarispublisher.com |

| Log Kow | 1.15 | |

| Boiling Point | 383.71°C | |

| Aqueous Stability | Unstable | medchemexpress.comresearchgate.net |

Detailed Research Findings (related to structure and isolation):

Research has focused on the isolation of this compound from various plant sources and the elucidation of its structure using spectroscopic methods, such as NMR and MS chemfaces.comacs.org. Studies have also explored chemical modifications of this compound, particularly involving the epoxide ring, to investigate structure-activity relationships hilarispublisher.com. These modifications can include reactions with nucleophiles, acetylation, and formation of cyclic acetals hilarispublisher.com.

For instance, research on Polygala paniculata involved extracting the dried whole plant with hexane to obtain this compound as a white amorphous solid hilarispublisher.comresearchgate.net. Structural modifications were performed on the epoxy group using various reagents hilarispublisher.com. Another study on Galipea panamensis also reported the isolation of this compound and its derived artifact murralongin, with structures assigned based on spectroscopic data chemfaces.comacs.org. The isolation of this compound from Murraya exotica leaves using supercritical fluid extraction combined with HSCCC has also been detailed, including specific parameters for extraction and purification tandfonline.comscispace.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDNHMHONBWCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for Phebalosin

Botanical Sources and Distribution in Academic Studies

Phebalosin's presence has been reported in a number of plant species, highlighting its distribution across certain genera and families.

Isolation from Polygala paniculata

Polygala paniculata L. (Polygalaceae) is a known source of This compound (B15786). The compound has been isolated from the whole plant or specific extracts of this species. Studies have utilized hexane (B92381), petrol ether, and chloroform (B151607) extracts of Polygala paniculata for the isolation of coumarins, including this compound. researchgate.nethilarispublisher.comresearchgate.net Isolation techniques employed include flash chromatography and centrifugal thin-layer chromatography. researchgate.net Research indicates that this compound, along with other compounds found in P. paniculata, might contribute to the plant's biological activities. brieflands.com

Isolation from Murraya exotica L.

Murraya exotica L. (Rutaceae) is another significant source from which this compound has been isolated. The leaves of Murraya exotica are particularly studied for their coumarin (B35378) content. researchgate.net Isolation methods for this compound from this plant include supercritical fluid extraction (SFE) using carbon dioxide, followed by solvent extraction with methanol (B129727)/water. researchgate.netnih.gov High-Speed Counter-Current Chromatography (HSCCC) has been described as a preferred method for purifying this compound from Murraya exotica extracts, often involving a two-step process for enrichment and purification. researchgate.netnih.gov Optimized SFE conditions for crude extract have been reported, as have details on solvent systems and procedures for HSCCC to achieve high purity levels of this compound. researchgate.netnih.gov

Isolation from Micromelum falcatum

This compound has also been isolated from Micromelum falcatum (Rutaceae). Studies on the chemical constituents of Micromelum falcatum have identified this compound among the isolated compounds. chemfaces.comnih.govgoogle.comsemanticscholar.org Isolation from this plant has involved the use of ethyl acetate (B1210297) extracts and purification techniques such as silica (B1680970) gel column chromatography, Sephadex LH-20, and HPLC. chemfaces.comnih.gov

Isolation from Desmos dumosus

Desmos dumosus (Annonaceae) is another plant species from which this compound has been isolated. researchgate.netnih.govgotriple.euresearchgate.netbioseek.eu this compound, specifically the (+)-(1'R,2'R)-isomer, has been obtained from the twig and leaf extracts of Desmos dumosus. researchgate.netnih.govresearchgate.net Isolation procedures involved chromatographic methods, and the structure and absolute configuration of the isolated compound were determined using spectroscopic techniques, including X-ray diffraction analysis and electronic circular dichroism (ECD) spectroscopy. researchgate.netnih.govresearchgate.net

Isolation from Micromelum minutum

Micromelum minutum Wight and Arn. (Rutaceae) has also been reported as a source of this compound. The compound has been isolated from the stem bark and roots of this species. scilit.comchula.ac.thresearchgate.netnaturalproducts.netmedcraveonline.comresearchgate.net Isolation from Micromelum minutum has been achieved through column chromatography. scilit.comchula.ac.th this compound is among the coumarins found in different parts of this plant. researchgate.netmedcraveonline.com

Other Documented Plant Families and Genera

Beyond the specifically listed species, this compound has been generally associated with coumarins found in various plant families. Coumarins, as a class, are widely distributed in approximately 70 plant families, with a notable presence in dicotyledonous families such as Apiaceae, Asteraceae, Fabaceae, Moraceae, Rosaceae, Rubiaceae, Rutaceae, and Solanaceae. helsinki.fi While this compound's occurrence may be more specific, its presence in multiple genera within the Rutaceae family (Murraya, Micromelum) and in a species from the Polygalaceae family (Polygala) aligns with the broader distribution of coumarins in these plant groups. medchemexpress.comctdbase.org

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part(s) Isolated From | Isolation Methods | References |

| Polygala paniculata | Polygalaceae | Whole plant, extracts | Hexane extraction, Flash chromatography, Centrifugal TLC | researchgate.nethilarispublisher.comresearchgate.net |

| Murraya exotica L. | Rutaceae | Leaves | SFE (CO₂), Solvent Extraction (Methanol/Water), HSCCC | researchgate.netnih.gov |

| Micromelum falcatum | Rutaceae | Extracts | Ethyl acetate extraction, Silica gel chromatography, Sephadex LH-20, HPLC | chemfaces.comnih.gov |

| Desmos dumosus | Annonaceae | Twigs, Leaves | Chromatographic methods, Chiral HPLC | researchgate.netnih.govgotriple.euresearchgate.net |

| Micromelum minutum | Rutaceae | Stem bark, Roots | Column chromatography | scilit.comchula.ac.thresearchgate.netmedcraveonline.com |

Table 2: Detailed Isolation Data for this compound from Murraya exotica L. Leaves

| Method | Solvent System/Conditions | Starting Material (Amount) | Yield | Purity | References |

| Supercritical Fluid Extraction (SFE) | CO₂, 27 MPa, 52°C, 60 mL Entrainer (Ethanol/Methanol) | 100 g Dried Leaves | 7.91 g Crude Extract | N/A | researchgate.netnih.gov |

| Solvent Extraction (Post-SFE) | 80% Methanol/Water | 7.91 g SFE Crude Extract | 4.23 g Methanol/Water Ext | N/A | researchgate.netnih.gov |

| HSCCC (First Step Enrichment) | n-Hexane–ethyl acetate–methanol–water (2:8:3:7, v/v/v/v) | 4.23 g Methanol/Water Ext | 2.50 g HSCCC Concentrate | 59.1% Rec | researchgate.netnih.gov |

| HSCCC (Consecutive Purification) | Ethyl acetate–methanol–water (5:1:5, v/v/v) | 900 mg HSCCC Concentrate | 255.4 mg this compound | 98.64% | researchgate.netnih.gov |

Advanced Extraction Techniques in Natural Product Chemistry

Supercritical Fluid Extraction (SFE) Optimization for this compound

Supercritical Fluid Extraction (SFE) utilizing carbon dioxide (CO₂) has emerged as a preferred method for the initial crude extraction of this compound, particularly from the leaves of Murraya exotica L. SFE offers advantages such as avoiding thermal degradation of heat-sensitive compounds like coumarins.

Optimization of the SFE process for this compound extraction has been explored through response surface methodology. Key parameters influencing the yield include pressure, temperature, and the volume of an entrainer (typically ethanol (B145695) or methanol). nih.gov Studies have identified optimal conditions, such as a pressure of 27 MPa, a temperature of 52°C, and an entrainer volume of 60 mL, which resulted in a crude extract yield of 7.91 g per 100 g of dried leaves. nih.gov Temperatures exceeding 55°C have been shown to decrease the yield, likely due to the thermal decomposition of the epoxide group within the this compound structure.

High-Speed Countercurrent Chromatography (HSCCC) for Purification

High-Speed Countercurrent Chromatography (HSCCC) is considered a highly effective technique for the purification of this compound, favored for its high recovery rates and scalability. A two-step HSCCC protocol has been developed and validated for potential industrial applications.

The first step involves enrichment of the this compound content from the crude extract. A solvent system composed of n-hexane–ethyl acetate–methanol–water (2:8:3:7, v/v/v/v) has been successfully employed in this stage, typically with a flow rate of 2.0 mL/min and a rotation speed of 850 rpm. This enrichment step can increase the this compound concentration significantly.

The second step focuses on the consecutive purification of this compound. A different solvent system, such as ethyl acetate–methanol–water (5:1:5, v/v/v), is utilized. With a sample loading of 900 mg per run, this consecutive HSCCC method has demonstrated the capability to produce this compound with a purity of up to 98.64%. nih.gov The yield from this purification step can be approximately 28.4 mg of this compound per 100 mg of the HSCCC concentrate.

Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Methodologies

Column chromatography remains a widely used technique for the isolation and purification of natural products, including this compound. Both silica gel and Sephadex LH-20 are common stationary phases employed in these methodologies. tandfonline.commdpi.comresearchgate.net

Silica gel column chromatography is frequently used, often with gradients of solvents like hexane and ethyl acetate. hilarispublisher.commdpi.com For instance, purification using a flash column with hexane/ethyl acetate mixtures (e.g., 40:60 or 50:50) has been reported for this compound and its derivatives. hilarispublisher.com While cost-effective for small-scale separations, silica gel chromatography can be less efficient than techniques like HSCCC and may require longer separation times.

Sephadex LH-20 column chromatography is another valuable technique, particularly useful for size exclusion and adsorption-based separations of natural compounds. tandfonline.comresearchgate.net It is often used in conjunction with other chromatographic methods for the purification of this compound and other coumarins. tandfonline.commdpi.com Solvent systems for Sephadex LH-20 can vary, with methanol being a common eluent. tandfonline.com This method can be effective in removing impurities and further purifying fractions obtained from initial extractions or other chromatographic steps. mdpi.com

Research on Isolation Yield Optimization and Process Scalability

Research efforts have focused on optimizing the isolation yield of this compound and improving the scalability of the process. The combination of SFE and HSCCC represents a significant advancement in this regard, offering higher efficiency and scalability compared to traditional methods like column chromatography alone. nih.gov

Optimization studies in SFE, such as varying pressure, temperature, and entrainer volume, directly contribute to maximizing the initial extraction yield of crude material containing this compound. nih.gov The subsequent application of a two-step HSCCC protocol allows for efficient enrichment and high-purity isolation, which is crucial for obtaining sufficient quantities of this compound for further research or applications. nih.gov The reported yields from these optimized processes highlight the potential for scalable isolation of this compound. For example, the consecutive HSCCC method yielded 255.4 mg of this compound with high purity from 900 mg of HSCCC concentrates in a single run with consecutive sample loadings. nih.govresearchgate.netresearchgate.net

Biosynthetic Pathways and Precursors of Phebalosin

Proposed Biosynthetic Origins (e.g., Shikimate and Phenylpropanoid Pathways)

The shikimate pathway is a fundamental metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. nih.govnih.gov These aromatic amino acids serve as precursors for a vast array of secondary metabolites, including phenylpropanoids. nih.govuj.ac.za Coumarins, like phebalosin (B15786), are synthesized mainly from the phenylpropanoid pathway. researchgate.net A smaller portion can also be formed directly from the shikimate pathway via phenylalanine. researchgate.net

The phenylpropanoid pathway begins with phenylalanine, which is deaminated to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation and methylation steps lead to various cinnamic acid derivatives, which are key intermediates in the biosynthesis of different classes of phenylpropanoids, including coumarins. The core coumarin (B35378) structure (benzopyrone) is formed through the cyclization of a C6-C3 phenylpropanoid precursor.

Enzymatic Steps and Intermediates in this compound Biosynthesis

While the precise enzymatic steps specifically leading to this compound are not fully detailed in the search results, the general biosynthesis of simple coumarins provides a framework. The phenylpropanoid pathway provides the initial building blocks. Key enzymatic transformations in coumarin biosynthesis typically involve hydroxylation, methylation, and cyclization reactions of cinnamic acid derivatives. For instance, the introduction of hydroxyl groups at specific positions on the aromatic ring and the subsequent formation of the lactone ring are crucial steps.

This compound possesses a methoxy (B1213986) group at the 7-position and an epoxide group with an isopropenyl substituent at the 8-position of the coumarin core. naturalproducts.net The introduction of the methoxy group likely involves O-methylation catalyzed by methyltransferase enzymes, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The origin of the isopropenyl epoxide side chain at the 8-position is less explicitly described in the search results but is likely derived from an isoprenoid precursor, such as dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP), which are products of the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways. These isoprenoid units can be attached to aromatic systems through prenyltransferase enzymes. The formation of the epoxide ring would involve epoxidation of a double bond in the isoprenoid side chain, catalyzed by a monooxygenase enzyme.

Based on the structure of this compound, a plausible intermediate before the final cyclization and modification steps would be a hydroxylated and prenylated cinnamic acid derivative or a related compound that undergoes closure of the pyrone ring and subsequent modifications.

Chemical Reactivity and Derivatization Studies of Phebalosin

Directed Chemical Transformations and Synthetic Modifications

Phebalosin (B15786) undergoes various chemical reactions, including acetalization, demonstrating the potential for structural modifications. wikipedia.org Directed synthetic efforts have primarily focused on transformations involving the epoxide ring and the adjacent isopropenyl group.

Epoxidation Reactions and Stereoselectivity Research

Synthetic routes towards coumarin (B35378) epoxides like this compound have been explored, although achieving high yields can be challenging due to potential side reactions. wikipedia.org For instance, epoxidation of 7-methoxycoumarin (B196161) precursors using m-chloroperbenzoic acid (m-CPBA) has been investigated, but reported yields were less than 15%. wikipedia.org Current research endeavors are exploring enzymatic epoxidation as a promising avenue to enhance both the yield and stereoselectivity of these reactions. wikipedia.org Selective epoxidation of specific double bonds has been identified as a method to access biologically important vinyl epoxides, including compounds structurally related to this compound. nih.gov Approaches to the proposed structure of this compound have also involved epoxidation reactions. thegoodscentscompany.comnih.gov

Epoxy Ring Opening with Nucleophiles (e.g., H₂O, Alcohols)

The strained epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening products. Studies have demonstrated the reaction of this compound with various nucleophiles, including water and alcohols. fishersci.besigmaaldrich.com

Epoxy ring hydrolysis of this compound has been successfully conducted using distilled water in the presence of hydrochloric acid and silica (B1680970) gel as a catalyst. fishersci.besigmaaldrich.com This reaction, carried out under magnetic agitation at 50ºC for 72 hours, resulted in the formation of a dihydroxy derivative. fishersci.besigmaaldrich.com The dihydroxy derivative was obtained as a white solid with a reported yield of 19%. fishersci.besigmaaldrich.com

| Reactant | Reagents/Conditions | Product Type | Yield |

|---|---|---|---|

| This compound | H₂O, HCl, Silica gel, 50ºC, 72 h, magnetic agitation | Dihydroxy derivative | 19% |

Further investigations into the epoxide ring opening have involved reactions with various alkoxide nucleophiles. This compound reacts with sodium methoxy (B1213986) to rapidly yield a 1'-hydroxy-2'-methoxy derivative with a reported yield of 71%. fishersci.be Reaction with sodium n-butoxy also resulted in a ring-opened product, obtained in 38% yield. sigmaaldrich.com The reactions with ethanol (B145695) and isopropoxy sodium have also been explored as methods for structural modification of the epoxy group. fishersci.besigmaaldrich.com

Acetalization Reactions of this compound

This compound undergoes acetalization, a reaction that involves the formation of an acetal (B89532) functional group. wikipedia.org A specific acetalization reaction of this compound has been reported using dry acetone (B3395972) catalyzed by hydrochloric acid and silica gel. fishersci.besigmaaldrich.com This transformation, conducted under magnetic agitation at 50ºC for 72 hours, yielded a cyclic acetal derivative with acetone. fishersci.besigmaaldrich.com The cyclic acetal product was isolated as a white solid with a reported yield of 70%. fishersci.besigmaaldrich.com

| Reactant | Reagents/Conditions | Product Type | Yield |

|---|---|---|---|

| This compound | Dry acetone, HCl, Silica gel, 50ºC, 72 h, magnetic agitation | Cyclic acetal derivative | 70% |

Acetylation and Other Esterification Studies

Acetylation of this compound has been carried out to obtain ester derivatives. Reaction of this compound with acetic anhydride (B1165640) and acetic acid, catalyzed by 4-(dimethylamino)pyridine (DMAP) in ethyl acetate (B1210297), resulted in the formation of a diacetyl derivative. fishersci.besigmaaldrich.com This reaction, performed under magnetic agitation for 72 hours, yielded the diacetyl product as a white solid with a reported yield of 65%. fishersci.besigmaaldrich.com

| Reactant | Reagents/Conditions | Product Type | Yield |

|---|---|---|---|

| This compound | Acetic anhydride, Acetic acid, DMAP, Ethyl acetate, 72 h | Diacetyl derivative | 65% |

Stability Profiles in Research Solvents and Conditions

The stability of this compound in various research solvents and under different conditions is a crucial factor for its handling and study. This compound has been noted to be highly unstable in aqueous solutions. wikipedia.orgnih.gov This instability in water can impact its potential applications and requires careful consideration during experimental procedures.

Furthermore, studies on the extraction of this compound have provided insights into its thermal stability. During supercritical fluid extraction, temperatures above 55°C led to a decrease in this compound yield, attributed to the thermal decomposition of its epoxide groups. wikipedia.org This indicates that elevated temperatures can negatively affect the structural integrity of this compound.

In the context of purification, the stability of this compound in solvent systems commonly used in chromatography has been implicitly demonstrated through successful isolation procedures. Techniques such as silica gel column chromatography using hexane (B92381)/ethyl acetate gradients and High-Speed Countercurrent Chromatography (HSCCC) with various solvent systems (e.g., hexane–ethyl acetate–methanol (B129727)–water, ethyl acetate–methanol–water) have been employed to purify this compound, suggesting reasonable stability in these organic solvent mixtures under the conditions of these methods. wikipedia.org

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework and identifying functional groups within the Phebalosin (B15786) molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the assignment of individual signals to specific atoms and the determination of their connectivity.

Studies on this compound have reported characteristic NMR signals. For instance, the ¹H NMR spectrum of a 1'-hydroxy-2'-n-butoxy derivative of this compound showed signals including methyl protons around 0.83 ppm, methylene (B1212753) protons around 1.31 ppm and 1.53 ppm, a methoxy (B1213986) singlet at 3.93 ppm, and characteristic doublets for protons on the coumarin (B35378) ring and the modified prenyl side chain. hilarispublisher.comresearchgate.net The ¹³C NMR spectrum provides information about the carbon skeleton, including signals for methyl, methylene, methine, and quaternary carbons, as well as characteristic resonances for the coumarin carbonyl and aromatic carbons. mdpi.com Detailed assignments of protons and carbons, as well as HMBC correlations, are crucial for establishing the complete planar structure. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and its derivatives, providing the molecular formula. nih.govchemfaces.comnaturalproducts.net High-resolution mass spectrometry (HRMS) offers precise mass measurements, allowing for the elemental composition to be determined. pharm.or.jpacs.org

Furthermore, fragmentation patterns observed in MS experiments (e.g., EI-MS, ESI-MS/MS) provide structural insights by breaking the molecule into characteristic fragments. pharm.or.jpresearchgate.netresearchgate.net Analyzing these fragmentation pathways helps confirm the presence of specific substructures within this compound. For example, EI-MS of micromarin-B, a related coumarin, showed fragment ions that aided in its structural assignment. pharm.or.jp

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic vibrational frequencies. hilarispublisher.comresearchgate.netmdpi.com Key functional groups in coumarins like this compound typically include the carbonyl stretch of the lactone ring and vibrations associated with aromatic rings and hydroxyl or methoxy groups if present. hilarispublisher.commdpi.comird.fr

For instance, IR spectra of this compound derivatives have shown characteristic absorptions for hydroxyl groups, indicating the opening of the epoxide ring, while retaining other absorption characteristics of the coumarin nucleus. hilarispublisher.comresearchgate.net A study on a new coumarin from Murraya exotica showed IR absorption bands for carbonyl and aromatic ring functionalities. mdpi.com

X-ray Diffraction Analysis for Absolute Configuration

X-ray diffraction analysis of single crystals is a definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of a molecule. nih.govnih.govresearchgate.netresearchgate.netbioseek.eu For chiral compounds like (+)-Phebalosin, X-ray diffraction provides unambiguous information about the stereochemistry at chiral centers.

The absolute configuration of (+)-(1′R, 2′R)-phebalosin has been established through X-ray crystallographic data analysis. nih.govnih.govresearchgate.netbioseek.eu This analysis involves collecting diffraction data from a crystal and using it to construct an electron density map, from which the positions of atoms can be determined. The Flack parameter is a key indicator used in chiral crystallography to confirm the absolute configuration. nih.govresearchgate.net The crystallographic data for (+)-Phebalosin have been deposited in the Cambridge Crystallographic Data Centre. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, particularly when suitable crystals for X-ray diffraction are not available or as a complementary method. nih.govnih.govresearchgate.netbioseek.euresearchgate.nettandfonline.comnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength, producing a characteristic spectrum with positive and negative Cotton effects.

The ECD spectrum of (+)-Phebalosin has been analyzed to support the assignment of its absolute configuration. nih.govnih.govbioseek.eu The pattern of Cotton effects in the ECD spectrum is related to the spatial arrangement of chromophores in the molecule and can be compared with calculated ECD spectra or empirical rules to assign the absolute configuration. mdpi.comresearchgate.nettandfonline.comnih.gov

Mechanistic Investigations of Phebalosin S Biological Activities in Pre Clinical Models

Research into Antifungal Activity Mechanisms

Investigations into the antifungal activity of Phebalosin (B15786) have primarily centered on its effects against the pathogenic fungus Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis.

Inhibition of Paracoccidioides brasiliensis Growth

This compound has shown antifungal activity against isolates of P. brasiliensis. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness in inhibiting fungal growth. For instance, this compound exhibited promising antifungal activity against isolates of P. brasiliensis with MIC values of 31.2 and 62.5 µg/ml. hilarispublisher.comhilarispublisher.com

| Compound | P. brasiliensis Isolate | MIC (µg/ml) |

| This compound | Various Isolates | 31.2 |

| This compound | Various Isolates | 62.5 |

Further research involving structural modifications of this compound has also been conducted to explore potential enhancements in antifungal activity against P. brasiliensis. hilarispublisher.comhilarispublisher.comresearchgate.net

Disruption of Fungal Cell Membrane Integrity

While disruption of fungal cell membrane integrity is a known mechanism for some antifungal compounds, specific detailed research explicitly demonstrating this compound's mechanism of action through the disruption of Paracoccidioides brasiliensis cell membrane integrity was not extensively detailed in the provided information. The exact molecular targets and pathways involved in this compound's antifungal activity against P. brasiliensis are still under investigation. hilarispublisher.comresearchgate.net

Interference with Pathogen Essential Biological Processes

The activity of this compound against Paracoccidioides brasiliensis suggests that it interferes with essential biological processes within the pathogen. Although the precise molecular targets and pathways affected by this compound in P. brasiliensis require further characterization, its ability to inhibit fungal growth indicates an interaction with vital cellular functions necessary for the pathogen's survival and proliferation. hilarispublisher.comresearchgate.net

Exploration of Antimicrobial Properties

Beyond its antifungal effects, this compound and extracts containing it have been explored for broader antimicrobial properties, including activity against bacteria and certain parasitic forms.

Activity against Gram-Positive and Gram-Negative Bacteria

Studies have indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism underlying this antibacterial activity appears to involve the disruption of bacterial cell membranes, which leads to cell lysis. Additionally, an extract from Murraya paniculata, a plant from which this compound can be isolated, has been reported to show antibacterial activities against Gram-positive and Gram-negative bacteria. nih.gov

Elucidation of Anticancer/Cytotoxic Effects in in vitro Cellular Systems

This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting potential as an anticancer agent. Studies have investigated its impact on key cellular processes critical for cancer progression, including apoptosis induction, cell proliferation, fatty acid synthesis, and cell adhesion.

Induction of Apoptosis in Cancer Cell Lines (e.g., CCRF-CEM)

Research indicates that this compound can induce apoptosis, or programmed cell death, in certain cancer cell lines. Specifically, studies involving CCRF-CEM, a T-cell leukemia cell line, have shown that this compound exhibits significant cytotoxicity, with its mechanism of action potentially involving the induction of apoptosis. The structure-activity relationship of this compound suggests that specific functional groups contribute to its efficacy against these leukemia cells through apoptosis induction.

Inhibition of Cell Proliferation (e.g., A549, MDA-MB-231)

This compound has been observed to inhibit the proliferation of various cancer cell lines. Studies have reported its effectiveness in reducing the growth of A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The half-maximal inhibitory concentration (IC₅₀) values for this compound against these cell lines have been determined, indicating the concentrations at which 50% of cell proliferation is inhibited.

| Cell Line | IC₅₀ Value (µM) | Effect Observed | Source |

|---|---|---|---|

| A549 | 8.0 | Inhibition of cell proliferation | |

| MDA-MB-231 | 6.7 | Cytotoxicity observed |

Inhibition of Fatty Acid Synthesis in Leukemia Cells

The anticancer activity of this compound in leukemia cells is believed to be associated with the inhibition of fatty acid synthesis. biosynth.com This inhibition may contribute to cancer cell death. biosynth.com Fatty acid synthesis is a crucial metabolic pathway for rapidly proliferating cancer cells, and its inhibition can disrupt cell growth and survival.

Inhibition of Cancer Cell Adhesion to Vascular Intima

This compound has shown the ability to inhibit the adhesion of cancer cells to the vascular intima. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov This effect is particularly notable as it occurs at low concentrations and specifically targets cell-cell adhesion. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov Inhibiting the adhesion of circulating tumor cells to the endothelium is considered a crucial step in preventing cancer metastasis. nih.gov

Cytotoxicity on Human Promonocytic U-937 Cells

This compound has demonstrated cytotoxicity against human promonocytic U-937 cells. Studies have reported the half-maximal inhibitory concentration (IC₅₀) of this compound on U-937 cells. chemfaces.comnih.govnih.govtargetmol.comambeed.cn

| Cell Line | IC₅₀ Value (µg/mL) | Effect Observed | Source |

|---|---|---|---|

| Human promonocytic U-937 | 20.7 | Cytotoxicity | chemfaces.comnih.govnih.govtargetmol.comambeed.cn |

Research on Anti-inflammatory Mechanisms

This compound has been reported to possess anti-inflammatory properties. biosynth.com While some studies have evaluated its effects in inflammation-related models, detailed mechanisms specifically for this compound are still under investigation. Research on related coumarin (B35378) compounds suggests potential mechanisms such as the inhibition of pro-inflammatory cytokines and the suppression of pathways like NF-κB signaling. sci-hub.se However, a study evaluating the effect of isolated compounds, including this compound, on acetic acid-induced writhing response in mice, a pain model related to inflammation, indicated that this compound exhibited little effect in decreasing the writhing response compared to other compounds tested. tandfonline.comtandfonline.com Further research is needed to fully elucidate the specific anti-inflammatory mechanisms of this compound.

Inhibition of Pro-inflammatory Cytokine Production

Research indicates that this compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. While some studies on related coumarins from Micromelum minutum did not show inhibition of nuclear factor kappa B (NF-κB) induction and nitric oxide (NO) production, other coumarins and plant extracts containing coumarins, including those from Murraya paniculata and Murraya exotica, have demonstrated the ability to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netfrontiersin.orgsci-hub.se Specifically, coumarin derivatives have been shown to inhibit the production of IL-6, TNF-α, and IL-1β, while potentially enhancing the production of the anti-inflammatory cytokine IL-10. sci-hub.se This suggests a potential role for this compound in influencing the balance between pro- and anti-inflammatory signaling molecules.

Reduction of Oxidative Stress Markers

This compound and other coumarins have been investigated for their ability to mitigate oxidative stress, a process implicated in various diseases. sci-hub.senih.govymerdigital.comresearchgate.net Oxidative stress involves an imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them. nih.gov Studies on plant extracts containing this compound, such as those from Murraya koenigii, have shown antioxidant activities, including the scavenging of free radicals and the inhibition of lipid peroxidation. nih.govymerdigital.comresearchgate.net While direct data on this compound's specific impact on various oxidative stress markers like malondialdehyde (MDA) or reactive oxygen species (ROS) levels in pre-clinical models is not extensively detailed in the provided snippets, the observed antioxidant activity of extracts containing this compound suggests a potential for the compound to contribute to the reduction of these markers. nih.govymerdigital.comresearchgate.netresearchgate.net

Suppression of Nitric Oxide (NO) Production in Macrophages

The suppression of nitric oxide (NO) production, particularly in macrophages, is a key mechanism in anti-inflammatory responses. frontiersin.orgsci-hub.senih.gov Activated macrophages produce NO through the induction of inducible nitric oxide synthase (iNOS), contributing to inflammation. frontiersin.orgsci-hub.se Some studies on coumarins from Murraya paniculata have shown inhibitory effects on LPS-activated production of NO in macrophages. frontiersin.org While one study on Murraya paniculata compounds, including this compound, reported no significant inhibition of NO production in RAW 264.7 cells at tested concentrations, other coumarins have demonstrated this inhibitory activity by affecting iNOS protein and mRNA expression. frontiersin.orgsci-hub.sekku.ac.th The mechanism of analgesia for some coumarins is also linked to the inhibition of NO synthesis. sci-hub.se

Potential Role in NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway plays a critical role in regulating the expression of numerous genes involved in inflammation and immune responses. sci-hub.seresearchgate.net Modulation of this pathway is a common target for anti-inflammatory agents. Coumarins have been shown to down-regulate NF-κB, which can lead to the inhibition of pro-inflammatory cytokine production. sci-hub.sesci-hub.se This down-regulation is often mediated through the inhibition of inhibitory factor-kappa B (I-κB). sci-hub.se While direct experimental data specifically demonstrating this compound's modulation of the NF-κB pathway is not prominently featured in the provided search results, the known anti-inflammatory mechanisms of other coumarins, including the down-regulation of NF-κB, suggest a potential area for further investigation into this compound's mechanism of action. sci-hub.seresearchgate.netsci-hub.sebiocrick.com

Antioxidant Activity Investigations

This compound, as a coumarin, is part of a class of natural compounds known for their antioxidant properties. frontiersin.orgbiosynth.comsci-hub.seymerdigital.comresearchgate.netresearchgate.nethilarispublisher.comscispace.com Antioxidant activity is crucial in counteracting the damage caused by free radicals and oxidative stress. nih.govymerdigital.comresearchgate.net Studies on plant extracts containing this compound, such as those from Murraya koenigii and Murraya exotica, have demonstrated significant antioxidant effects through various assays, including DPPH free radical scavenging, inhibition of nitric oxide radicals, and reduction of thiobarbituric acid reactive substances (TBARS). frontiersin.orgnih.govymerdigital.comresearchgate.netscispace.com Specific derivatives of coumarin, including hydroxy derivatives of 4-methyl coumarin, are recognized as good antioxidants with excellent radical scavenging properties. hilarispublisher.com While specific quantitative data solely for isolated this compound's antioxidant activity across a range of assays is not extensively detailed in the immediate results, its presence in antioxidant-rich plant extracts and its classification as a coumarin support its potential in this area. frontiersin.orgnih.govymerdigital.comresearchgate.netresearchgate.nethilarispublisher.comscispace.com

Antinociceptive Activity Research

Antinociceptive activity refers to the ability of a substance to reduce sensitivity to painful stimuli. Research on plant extracts containing this compound, such as those from Murraya exotica and Polygala paniculata, has explored their antinociceptive properties in pre-clinical animal models. tandfonline.combrieflands.comresearchgate.net Studies using models like the acetic acid-induced writhing test and the hot-plate test have shown that these extracts can exhibit antinociceptive effects. tandfonline.combrieflands.comresearchgate.net While this compound itself was tested in some of these studies, its effect on increasing latency in the hot-plate test was reported as less pronounced compared to other compounds like murracarpin. tandfonline.com However, other studies suggest that compounds found in Polygala paniculata, including this compound, might act synergistically to contribute to potent antinociceptive action. brieflands.com The mechanism of analgesia for some coumarins is thought to be related to the inhibition of NO synthesis. sci-hub.se

Enzyme Inhibition Studies

Enzyme inhibition studies are conducted to understand how a compound interacts with specific enzymes, which can be crucial for elucidating its biological mechanisms or identifying potential therapeutic targets. Research has investigated the enzyme inhibitory potential of this compound and related coumarins against various enzymes. For instance, coumarins, including this compound, have been tested for their activity against trypanosomal glyceraldehyde-3-phosphate dehydrogenase (Tc-gGAPDH). researchgate.netscribd.com While some coumarins showed activity against Tc-gGAPDH, this compound exhibited a higher IC₅₀ value compared to other tested compounds like chalepin. researchgate.net Additionally, studies on coumarins from Murraya exotica have investigated their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), although one study reported no significant inhibitory activity for a new coumarin at a specific concentration. frontiersin.orgmdpi.com Alpha-glucosidase inhibitory activity has also been evaluated for compounds isolated from Desmos dumosus, including (+)-phebalosin, with some compounds showing better activity than the standard control. researchgate.netnih.gov These studies highlight the potential of this compound and related coumarins to interact with various enzymes, which could contribute to their observed biological effects.

Monoamine Oxidase B (MAO-B) Inhibitory Potential (Molecular Docking)

Molecular docking studies have been employed to evaluate the potential of various coumarins, including this compound, isolated from plants such as Murraya exotica, to inhibit monoamine oxidase B (MAO-B). nih.govresearchgate.net MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576) and is a target for neurodegenerative diseases. researchgate.netfrontiersin.org These computational studies aim to predict the binding affinity and orientation of compounds within the active site of the enzyme. Preliminary molecular docking analyses of coumarins from Clausena and Murraya species have indicated that many of these compounds possess potential inhibitory activity against the MAO-B enzyme. researchgate.net While this compound was included in such studies, the detailed outcomes specifically for this compound's docking score and interactions were not the primary focus in the provided search results, which highlighted a new coumarin derivative's potent and selective MAO-B inhibition. nih.govresearchgate.net

Human Carbonic Anhydrase Isozyme II (hCAII) Inhibition in Yeast-Based Assays and in vitro

Human carbonic anhydrase isozyme II (hCAII) is a protein target relevant to disorders such as glaucoma. nih.govjmb.or.kr Research efforts have explored natural products as potential sources of hCAII inhibitors, utilizing methods such as yeast-based assays and in vitro enzyme activity assays. nih.govjmb.or.krnih.gov A yeast-based assay has been developed as a high-throughput screening method for identifying hCAII inhibitors. jmb.or.kr this compound is a coumarin derivative found in plants like Polygala paniculata and Murraya gleinei, species that are sometimes investigated for bioactive compounds. medchemexpress.com Studies have screened compounds isolated from Murraya paniculata, including coumarins and flavonoids, for anti-hCAII activity using yeast-based assays and in vitro esterase assays. nih.govjmb.or.kr However, the provided research findings specifically highlighted two flavonoid compounds as exhibiting potent hCAII inhibitory activity in these assays, with reported minimal effective concentrations (MEC) and IC50 values. nih.govjmb.or.kr Specific data detailing this compound's inhibitory activity against hCAII in these particular yeast-based or in vitro assays was not available in the provided search results.

Research on Other Relevant Enzyme Targets

Beyond MAO-B and hCAII, investigations into this compound's enzyme interactions have extended to other targets. One study evaluated the ability of several compounds isolated from Haplophyllum tuberculatum, including this compound, to inhibit alpha-glucosidase. researchgate.net Alpha-glucosidase is an enzyme involved in carbohydrate metabolism and is a target for managing type 2 diabetes. researchgate.net In this research, this compound demonstrated moderate inhibitory activity against alpha-glucosidase. researchgate.net

The inhibitory activity of this compound against alpha-glucosidase is summarized in the table below:

| Compound | IC50 (μM) |

| This compound | 12.14 ± 0.35 |

| Acarbose | 875.75 ± 1.24 |

Note: Acarbose is a standard drug used for comparison. researchgate.net

This finding suggests this compound's potential to modulate alpha-glucosidase activity, warranting further investigation into its mechanism and potential implications.

Structure Activity Relationship Sar Studies of Phebalosin and Its Analogues

Impact of Structural Modifications on Biological Potency

Structural modifications of Phebalosin (B15786), particularly on its epoxy group, have been investigated to assess their effect on biological activity, such as antifungal properties. Opening the epoxide ring with different nucleophiles, including water, ethoxy, methoxy (B1213986), isopropoxy, and n-butoxy groups, yields corresponding derivatives. hilarispublisher.comresearchgate.net Additionally, reactions with acetic anhydride (B1165640) and acetone (B3395972) can produce diacetyl and cyclic acetal (B89532) derivatives. hilarispublisher.comresearchgate.net

Studies have shown that these modifications can lead to variations in antifungal activity against pathogens like Paracoccidioides brasiliensis. hilarispublisher.comresearchgate.net For instance, one study observed an increase in antifungal activity for specific derivatives (compounds 3, 5, and 6 in that study) against the isolate P. brasiliensis Pb03, with one derivative showing a significantly lower Minimum Inhibitory Concentration (MIC) compared to this compound itself. hilarispublisher.comresearchgate.net Conversely, other isolates did not show significant susceptibility to certain derivatives. hilarispublisher.comresearchgate.net

Here is a sample table illustrating potential variations in antifungal activity based on structural modifications, as suggested by research findings:

| Compound | Structural Modification | Antifungal Activity (Example MIC against P. brasiliensis Pb03, µg/ml) |

| This compound | Parent Compound | 31.2 - 62.5 hilarispublisher.comresearchgate.net |

| Derivative A | Epoxide opened with Nucleophile X | Increased activity (e.g., 1.9) hilarispublisher.comresearchgate.net |

| Derivative B | Epoxide opened with Nucleophile Y | Varied activity hilarispublisher.comresearchgate.net |

| Cyclic Acetal | Reaction with Acetone | Activity observed hilarispublisher.comresearchgate.net |

| Diacetyl Derivative | Reaction with Acetic Anhydride | Activity observed hilarispublisher.comresearchgate.net |

Correlating Electronic and Structural Properties with Bioactivity

SAR studies of this compound and its derivatives have explored the correlation between their biological activity and both electronic and structural properties. hilarispublisher.comresearchgate.net Chemometric analysis, often derived from quantum chemistry calculations, has been employed to investigate these relationships. hilarispublisher.comresearchgate.net

Research indicates that both electronic and structural properties contribute to the compounds' activity. hilarispublisher.comresearchgate.net Specifically, structural properties such as polarizability, surface area, and volume have shown good correlation with antifungal activity in some studies. hilarispublisher.comresearchgate.net In addition to structural factors, the variation of energy between the frontier orbitals (ΔEHOMO-LUMO) has also been identified as an important electronic property related to activity. hilarispublisher.comresearchgate.net While chemometric analysis may not always be entirely conclusive on its own, it provides valuable insights into the properties that influence the biological effects of this compound and its modified forms. hilarispublisher.comresearchgate.net

Comparative SAR Analysis with Related Coumarin (B35378) Derivatives (e.g., Hainanmurpanin, Meranzin, Murralongin)

Comparing the SAR of this compound with related coumarin derivatives like Hainanmurpanin, Meranzin, and Murralongin helps to understand the specific contributions of different structural features to biological activity within the coumarin class. These related compounds share the basic coumarin scaffold but differ in their substituents, particularly the nature and position of prenyl or related side chains and oxygenation patterns.

While detailed comparative SAR studies explicitly pitting this compound against all these specific compounds in the same biological assay were not extensively detailed in the provided search results, general trends within coumarin SAR can be inferred. For instance, the presence and type of isopentenylation (like the epoxide in this compound or other forms in related compounds) are known to influence the biological activities of coumarins, including antimicrobial and antiproliferative effects. researchgate.netnih.govsci-hub.se

Meranzin, for example, is another coumarin found in Murraya exotica and Murraya paniculata, similar to where this compound can be found. sci-hub.sethegoodscentscompany.comcenmed.comnih.gov Murralongin is also a coumarin found in Murraya paniculata. nih.govuni.luresearchgate.net Hainanmurpanin is another coumarin derivative reported in Murraya paniculata and Murraya exotica. researchgate.netnih.govuni.lu Differences in the side chains and oxygenation patterns among this compound (with its epoxide), Meranzin (an epoxide), Hainanmurpanin (with an acetate (B1210297) and ketone group), and Murralongin (with an aldehyde and double bond) would be expected to lead to variations in their interactions with biological targets and thus their observed activities. SAR studies on broader sets of coumarins indicate that the position and nature of substituents significantly impact activity, including effects on enzymes and cell proliferation. researchgate.netnih.govsci-hub.se

Computational Chemistry Approaches in SAR Development

Computational chemistry approaches play a significant role in modern SAR development for compounds like this compound. These methods allow for the theoretical calculation of various molecular properties and the simulation of interactions with biological targets.

For this compound and its derivatives, computational methods, including quantum chemistry calculations and chemometric analysis, have been used to perform SAR studies. hilarispublisher.comresearchgate.net These approaches help to elucidate the relationship between the compounds' electronic and structural characteristics and their observed biological activities. hilarispublisher.comresearchgate.net Parameters such as polarizability, surface area, volume, and frontier orbital energies (ΔEHOMO-LUMO) can be computed and correlated with experimental biological data. hilarispublisher.comresearchgate.net

Computational techniques, such as molecular docking and dynamics simulations, are also commonly used in coumarin research to predict binding affinities and understand the nature of interactions between coumarins and their target proteins, although specific detailed studies on this compound using these methods were not prominently featured in the provided results. science.govresearchgate.netnih.gov These in silico methods complement experimental SAR studies by providing molecular-level insights that can guide the design and synthesis of new analogues with potentially improved potency or selectivity. sci-hub.se

Synthetic Chemistry Approaches to Phebalosin and Its Derivatives

Exploratory Synthetic Routes to the Core Coumarin (B35378) Skeleton

The coumarin skeleton, a 1,2-benzopyrone, is a fundamental building block for phebalosin (B15786). Coumarins can be synthesized through various methods, with substitutions on the basic skeleton providing structural diversity. hilarispublisher.com For example, hydroxy derivatives of 4-methyl coumarin are important precursors for synthesizing other coumarin derivatives with potential applications. hilarispublisher.com While the specific exploratory routes directly leading to the this compound coumarin core (7-methoxy-8-substituted coumarin) are not detailed in the search results, general methods for coumarin synthesis, such as the acid-catalyzed Pechmann condensation, are relevant for constructing the core structure. nih.gov The synthesis of 4-substituted 6,7-dihydroxycoumarins and 7-hydroxycoumarin derivatives has been reported using perchloric acid catalysis. nih.gov

Stereoselective Synthesis of the Epoxide Moiety

The epoxide moiety in this compound is a key structural feature with specific stereochemistry (2R,3R). nih.gov Stereoselective epoxidation reactions are crucial for the synthesis of such compounds. The selective epoxidation of internal double bonds can provide access to biologically important vinyl epoxides like this compound. nih.gov The Juliá-Colonna reaction, a phase-transfer catalyzed enantioselective olefin epoxidation, is a known method for preparing enantioenriched epoxides. csic.es While the search results mention the selective epoxidation of a (Z)-1,2-substituted olefin to yield vinyl-epoxides, the specific application or adaptation of these methods for the stereoselective synthesis of the (2R,3R)-epoxide in this compound is not explicitly described. nih.gov

Total Synthesis Strategies for this compound and Structurally Related Compounds (e.g., Murraxocin)

The total synthesis of this compound has been achieved. A convenient and high-yielding total synthesis of this compound was reported in four linear steps starting from commercially available umbelliferone. researchgate.netresearchgate.net

Murraxocin (B15986) is a natural product structurally related to this compound, isolated from Murraya exotica. researchgate.netresearchgate.netinvivochem.cn The first total synthesis of murraxocin has been described via this compound. researchgate.netresearchgate.net This indicates that this compound can serve as a key intermediate in the synthesis of more complex coumarin natural products like murraxocin. Total syntheses of other related compounds, such as murrangatin (B14983) and murralongin, have also been demonstrated using similar strategies. researchgate.netresearchgate.net Acid-catalyzed rearrangement of the epoxy coumarin this compound has been shown to afford murralongin. jst.go.jpresearchgate.net

Advanced Analytical and Characterization Methodologies in Phebalosin Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the purity assessment and quantification of phebalosin (B15786) in research. HPLC is widely used for the identification and quantification of phenolic compounds and flavonoids, including coumarins like this compound, in natural products. nih.gov HPLC analysis typically involves the isolation and extraction of the target compounds, followed by separation on a suitable column using a mobile phase, and detection, often with a UV-Vis diode array detector (DAD). nih.gov A method for the determination of this compound in Murrayae Folium et Cacumen by HPLC has been established using an Agilent Eclipse XDB-C18 column with a mobile phase of methanol-water (55:45) and detection at 332 nm. chinjmap.comchinjmap.com This method demonstrated good linearity and recovery for this compound quantification. chinjmap.com

GC-MS is another powerful technique employed in the analysis of plant extracts containing compounds like this compound. While GC-MS is particularly well-suited for volatile constituents, it can provide valuable information for the identification of compounds within complex mixtures after appropriate sample preparation. onlinepharmacytech.info GC-MS analysis has been used in studies involving Murraya paniculata, a plant source of coumarins, to identify various compounds in volatile oils. frontiersin.org Although direct GC-MS data specifically for this compound is mentioned in PubChem, the primary literature often highlights HPLC for its analysis, likely due to its polarity and molecular weight. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is considered a valuable technique for purifying this compound, offering high recovery rates and scalability. A two-step HSCCC protocol involving different solvent systems (n-hexane–ethyl acetate (B1210297)–methanol (B129727)–water and ethyl acetate–methanol–water) has been developed and validated for the isolation and purification of this compound from Murraya exotica, achieving high purity levels. nih.gov

Application of Advanced Spectroscopic Techniques for Isomer Differentiation

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives, including the differentiation of isomers. Techniques such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry (MS) are commonly used in the characterization of coumarin (B35378) derivatives isolated from plants. ijarbs.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of atoms within the this compound molecule, allowing for the confirmation of its structure and the identification of structural modifications or isomers. hilarispublisher.com Analysis of NMR spectra, including chemical shifts and coupling constants, is crucial for assigning the positions of substituents and determining the stereochemistry where applicable. hilarispublisher.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the characterization of its derivatives. hilarispublisher.comchemfaces.com GC-MS and LC-MS are hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. onlinepharmacytech.infodovepress.com

While the search results mention the challenge of determining the stereochemistry of certain coumarin derivatives due to conformational flexibility using NOESY/ROESY correlations and the use of acetonide derivatives for this purpose, specific details regarding isomer differentiation of this compound itself using advanced spectroscopic techniques beyond standard NMR and MS were not extensively detailed in the provided snippets. acs.org However, the general application of these techniques for coumarin structure elucidation is well-established. ijarbs.com

Chemometric Analysis for Data Interpretation and Correlation

Chemometric analysis plays a significant role in interpreting complex analytical data obtained from this compound research, particularly when dealing with multiple samples or structural variations. Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information. uj.ac.za

In the context of this compound and related coumarins, chemometric techniques such as Hierarchical Clustering Analysis (HCA), Principal Component Analysis (PCA), and Partial Least Squares (PLS) have been employed. hilarispublisher.comcjnmcpu.com These methods can be used to analyze data from spectroscopic or chromatographic analyses to identify patterns, classify samples based on their chemical profiles, and correlate chemical data with biological activity. hilarispublisher.comcjnmcpu.com For instance, chemometrics has been used in structure-activity relationship (SAR) studies involving this compound and its structural modifications to correlate chemical properties with antifungal activity. hilarispublisher.comresearchgate.net Chemometrics, coupled with HPLC fingerprint analysis, has also been applied to compare the chemical profiles of different plant sources of coumarins, like Murraya exotica and Murraya paniculata. cjnmcpu.com This approach helps in understanding the chemical variability and potential equivalence of different sources. cjnmcpu.com

Method Development for Research Sample Preparation

Effective sample preparation is a critical initial step in the analysis of this compound from natural sources, aiming to isolate and concentrate the compound while removing interfering substances. This compound is primarily isolated from plant species such as Murraya exotica and Polygala paniculata.

Initial extraction methods include using solvents like hexane (B92381) or ethyl acetate/hexane mixtures for Polygala paniculata. hilarispublisher.com For Murraya exotica, supercritical fluid extraction (SFE) using carbon dioxide has emerged as a preferred method for initial crude extraction, optimized with parameters like pressure, temperature, and entrainer volume. nih.gov Following SFE, secondary extraction with solvents like 80% methanol/water can be used to further concentrate this compound. nih.gov

Future Directions and Research Opportunities for Phebalosin

Deeper Elucidation of Molecular Targets and Pathways

A critical area for future research involves the in-depth identification and characterization of the specific molecular targets and biological pathways through which phebalosin (B15786) exerts its effects. While some studies have indicated activity against targets like the pathogenic fungus Paracoccidioides brasiliensis, the precise molecular interactions remain under investigation. In silico studies have suggested potential targets, such as IL-6, in the context of its anti-inflammatory properties, but these findings require rigorous experimental validation. ijisrt.com Future research should employ a combination of biochemical, cellular, and -omics approaches to comprehensively map the interaction profiles of this compound. This includes pull-down assays, reporter gene assays, and transcriptomic or proteomic analysis to identify direct binding partners and downstream signaling cascades. Understanding these fundamental interactions is crucial for rational drug design and predicting potential off-target effects.

Development of Advanced in vitro and ex vivo Models for Activity Validation

To bridge the gap between theoretical predictions and in-vivo efficacy, the development and utilization of more physiologically relevant in vitro and ex vivo models are essential. Current research often relies on basic cell culture systems. ijisrt.com Future studies should incorporate advanced models such as 3D cell cultures, organoids, and microfluidic systems that better mimic the complex cellular environment and tissue architecture relevant to this compound's potential applications (e.g., fungal infections, inflammation, or cancer). nih.govscience.gov Ex vivo models using fresh tissue samples could provide valuable insights into tissue-specific responses and metabolic profiles of this compound before progressing to in-vivo studies. nih.govnih.gov These models can help validate molecular targets, assess efficacy in a more complex biological context, and evaluate permeability and metabolism.

Investigation of Combination Effects with Other Bioactive Compounds

Exploring the potential synergistic or additive effects of this compound in combination with other bioactive compounds, either from natural sources or synthetic origins, represents a promising research direction. Given that this compound is often isolated from plants containing a variety of secondary metabolites, investigating the interactions between these compounds could reveal enhanced therapeutic outcomes or broaden the spectrum of activity. nih.gov Future studies should focus on systematic evaluation of combination therapies using in vitro and in vivo models relevant to specific diseases. This could involve screening libraries of compounds in combination with this compound to identify beneficial interactions and understanding the underlying mechanisms of these combined effects.

Exploration of Chemoenzymatic Synthesis for Enhanced Yields and Stereocontrol

While a total synthesis of this compound has been reported, exploring chemoenzymatic synthesis approaches could offer advantages in terms of enhanced yields, improved stereocontrol, and potentially more sustainable production. researchgate.netnih.gov Enzymes can catalyze specific chemical transformations with high efficiency and selectivity under mild conditions. Future research should investigate the use of enzymes, such as oxidoreductases or transferases, to selectively modify precursors or intermediates in the synthesis of this compound or its analogs. This could lead to more efficient synthetic routes, access to novel derivatives with potentially improved properties, and a reduced environmental footprint compared to traditional chemical synthesis.

Expanding SAR Studies to Novel Structural Scaffolds

Structure-Activity Relationship (SAR) studies have provided initial insights into the relationship between the chemical structure of this compound and its biological activities, particularly its antifungal effects. hilarispublisher.comhilarispublisher.com Future research should expand these SAR studies to explore a wider range of structural modifications and novel scaffolds based on the this compound core. This involves synthesizing derivatives with targeted alterations to specific functional groups or the coumarin (B35378) backbone and evaluating their biological activities. High-throughput screening coupled with computational modeling can aid in identifying promising structural modifications for further investigation. Expanding SAR studies is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Methodological Advancements for Analysis in Complex Biological Matrices

Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, tissue, and cellular extracts is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Current analytical methods, such as HPLC and TLC, have been used for isolation and analysis from plant extracts. nih.govresearchgate.netresearchgate.net However, analyzing this compound in biological samples presents challenges due to matrix effects and potentially low concentrations. Future research should focus on developing advanced analytical techniques, including hyphenated methods like LC-MS/MS, with improved sensitivity, specificity, and throughput for the analysis of this compound and its metabolites in complex biological matrices. ichemc.ac.lkscience.govresearchgate.net This will facilitate a better understanding of its absorption, distribution, metabolism, and excretion profiles.

Q & A

Basic: What are the established methods for synthesizing and characterizing Phebalosin and its derivatives?

Methodological Answer:

this compound is isolated from Polygala paniculata via hexane extraction, yielding a white amorphous solid (m.p. 124°C). Structural modifications involve nucleophilic substitution reactions to open its epoxide ring. For example:

- Epoxide hydrolysis : React with H₂O/silica gel (50°C, 72 hrs) to form diol derivatives (e.g., compound 3 ) .

- Alkoxy derivatives : Use Na/methanol or Na/n-butanol to synthesize methoxy (4 ) or n-butoxy (6 ) analogs .

Characterization employs: - IR spectroscopy (e.g., hydroxyl absorption at ~3474 cm⁻¹ for diols).

- ¹H NMR (e.g., H-1' and H-2' shifts indicating substituent effects) .

- Melting points and chromatographic purity (e.g., hexane/ethyl acetate eluent) .

Basic: Which standardized in vitro assays evaluate this compound's antifungal activity?

Methodological Answer:

Antifungal efficacy is tested via broth microdilution (CLSI M27-A2 guidelines):

- Test setup : Dilutions (500–1.9 µg/mL) in RPMI medium, 96-well plates, 37°C incubation for 14 days .

- Endpoint : Minimum Inhibitory Concentration (MIC) defined as the lowest concentration with optical clarity (no fungal growth) .

- Controls : Amphotericin B (positive control) and DMSO solvent controls .

this compound shows MICs of 31.2–62.5 µg/mL against Paracoccidioides spp., while derivative 3 achieves MIC = 1.9 µg/mL against Pb03 .

Advanced: How to design structural modifications of this compound to optimize antifungal activity?

Methodological Answer:

Focus on epoxide ring modifications to enhance electronic and steric properties:

- Nucleophile selection : Hydroxyl, alkoxy (methoxy, ethoxy), or bulky groups (isopropoxy, n-butoxy) to alter polarity and lipophilicity .

- SAR insights :

- Experimental validation : Synthesize derivatives, test MICs, and correlate with computational descriptors (e.g., polarization, ΔEHOMO-LUMO) .

Advanced: What computational approaches elucidate this compound's structure-activity relationships (SAR)?

Methodological Answer:

Combine quantum chemical calculations and chemometric analysis :

- Quantum descriptors : Calculate polarization, surface area, and ΔEHOMO-LUMO (HF/6-31G method at 298K) .

- Principal Component Analysis (PCA) :

- Limitations : Small sample size (n=7 derivatives) reduces statistical power; validate with larger datasets .

Advanced: How to resolve contradictions in SAR data for this compound derivatives?

Methodological Answer:

Address inconsistencies via multivariate validation :

- Case study : ΔEHOMO-LUMO is critical for Pb01 activity but inconclusive for Pb17. Resolve by:

- Experimental refinement : Re-test MICs under standardized conditions (e.g., pH, temperature) to reduce variability .

Advanced: What strategies improve this compound's bioavailability for in vivo applications?

Methodological Answer:

Structural optimization and formulation design :

- Acetylation : Derivative 8 (diacetyl) removes hydroxyl groups, enhancing lipophilicity (logP) and membrane permeability .

- Cyclic acetals : Compound 7 (acetone acetal) improves metabolic stability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .

- In vivo testing : Use Balb/c mouse models infected with P. brasiliensis to compare efficacy vs. amphotericin B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.